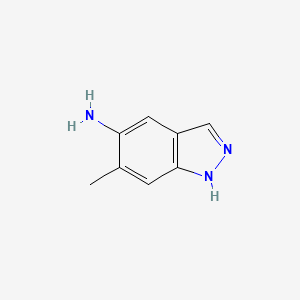

6-甲基-1H-吲唑-5-胺

描述

6-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a methyl group at the 6th position and an amino group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

科学研究应用

Chemical Properties and Structure

6-Methyl-1H-indazol-5-amine has the molecular formula and a molecular weight of 151.17 g/mol. Its structure consists of an indazole ring with a methyl group at the sixth position and an amine group at the fifth position. This unique arrangement contributes to its biological activity and potential applications in drug development.

Medicinal Chemistry Applications

1. Anticancer Activity

6-Methyl-1H-indazol-5-amine has been studied for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines, including human chronic myeloid leukemia cells. The compound induces apoptosis through modulation of key signaling pathways, notably the p53/MDM2 pathway, which is crucial for cell cycle regulation and tumor suppression .

2. Kinase Inhibition

The compound is known to inhibit several kinases involved in cell cycle regulation, including checkpoint kinases 1 and 2 (CHK1 and CHK2). This inhibition can alter cellular proliferation and survival, making it a candidate for further development as an anticancer drug .

3. Synthesis of Pharmaceutical Compounds

As a building block, 6-methyl-1H-indazol-5-amine is utilized in the synthesis of various pharmaceutical compounds targeting cancer and other diseases. Its derivatives have shown promise in developing new drugs with enhanced efficacy and reduced side effects .

Biological Studies

1. Mechanistic Studies

Research involving 6-methyl-1H-indazol-5-amine has contributed to understanding biological pathways and molecular targets related to diseases. It serves as a probe to investigate interactions between small molecules and biological macromolecules, aiding in elucidating disease mechanisms .

2. In Vitro Studies

In vitro studies have demonstrated that derivatives of 6-methyl-1H-indazol-5-amine can inhibit cell proliferation and promote apoptosis via the reactive oxygen species (ROS)-mitochondrial apoptotic pathway. These findings suggest its potential as a multi-target inhibitor rather than a specific kinase inhibitor .

Industrial Applications

Beyond medicinal chemistry, 6-methyl-1H-indazol-5-amine has applications in industrial settings:

1. Development of New Materials

The compound is being explored for its utility in developing new materials and chemical processes, particularly in the fields of agrochemicals and dyes .

A recent study synthesized a series of indazole derivatives, including 6-methyl-1H-indazol-5-amine, which were evaluated for their antiproliferative activities. The most potent compound showed significant inhibition of cell migration and invasion while promoting apoptosis in vitro . Further studies are warranted to explore these compounds' precise targets and mechanisms of action.

作用机制

- Notably, some indazole-based compounds act as inhibitors of specific kinases, such as CHK1, CHK2, and h-sgk (human serum and glucocorticoid-dependent kinase). These kinases play roles in various diseases, including cancer .

Target of Action

Pharmacokinetics

Result of Action

生化分析

Biochemical Properties

6-methyl-1H-indazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway . Additionally, this compound interacts with other biomolecules, such as kinases, affecting cell signaling pathways and cellular functions .

Cellular Effects

6-methyl-1H-indazol-5-amine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival . Furthermore, 6-methyl-1H-indazol-5-amine influences gene expression by modulating transcription factors and other regulatory proteins . These effects collectively contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of 6-methyl-1H-indazol-5-amine involves several key interactions at the molecular level. It binds to the active site of IDO1, inhibiting its enzymatic activity and leading to the accumulation of tryptophan and its metabolites . This inhibition disrupts the kynurenine pathway, which is associated with immune suppression in the tumor microenvironment . Additionally, 6-methyl-1H-indazol-5-amine can interact with other proteins and enzymes, leading to changes in their activity and subsequent cellular effects . These interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-methyl-1H-indazol-5-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 6-methyl-1H-indazol-5-amine can lead to sustained inhibition of IDO1 and other target enzymes, resulting in persistent changes in cellular functions . These findings underscore the potential for long-term therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of 6-methyl-1H-indazol-5-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

6-methyl-1H-indazol-5-amine is involved in several metabolic pathways, primarily through its interaction with IDO1 and the kynurenine pathway . By inhibiting IDO1, the compound affects the metabolism of tryptophan, leading to changes in the levels of various metabolites . Additionally, 6-methyl-1H-indazol-5-amine may interact with other enzymes and cofactors, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-methyl-1H-indazol-5-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6-methyl-1H-indazol-5-amine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct 6-methyl-1H-indazol-5-amine to specific organelles, such as the mitochondria or nucleus . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of 6-methyl-1H-indazol-5-amine typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and selectivity .

化学反应分析

Types of Reactions

6-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted indazole derivatives .

相似化合物的比较

Similar Compounds

Similar compounds to 6-methyl-1H-indazol-5-amine include other indazole derivatives such as:

- 1H-indazole

- 2H-indazole

- 5-nitro-1H-indazole

- 6-chloro-1H-indazole

Uniqueness

6-methyl-1H-indazol-5-amine is unique due to the presence of the methyl group at the 6th position and the amino group at the 5th position, which confer specific chemical and biological properties.

生物活性

6-Methyl-1H-indazol-5-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant biochemical pathways.

- Molecular Formula : CHN

- Molecular Weight : 147.18 g/mol

- CAS Number : 81115-45-9

6-Methyl-1H-indazol-5-amine primarily acts as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in tryptophan catabolism via the kynurenine pathway. By inhibiting IDO1, this compound can modulate immune responses and exhibit anti-proliferative effects in cancer cells.

Key Pathways Affected:

- Kynurenine Pathway : Inhibition leads to reduced levels of kynurenine, which is implicated in tumor growth and immune evasion.

- p53/MDM2 Pathway : The compound can induce apoptosis in cancer cells by activating this critical pathway, promoting programmed cell death .

Anticancer Effects

Numerous studies have demonstrated the anticancer potential of 6-methyl-1H-indazol-5-amine derivatives. For instance:

These findings suggest that modifications to the indazole structure can enhance biological activity and selectivity towards cancer cells.

Case Studies

- Study on HCT116 Cells :

- K562 Cell Line Analysis :

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 6-methyl-1H-indazol-5-amine suggest good gastrointestinal absorption and blood-brain barrier permeability. However, it is classified as harmful if swallowed or in contact with skin, indicating a need for careful handling during research and potential therapeutic applications .

属性

IUPAC Name |

6-methyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFXGOUJAXXPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363263 | |

| Record name | 6-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81115-45-9 | |

| Record name | 6-Methyl-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81115-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。